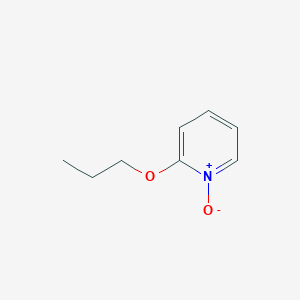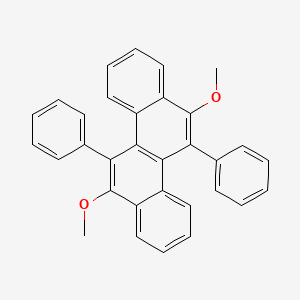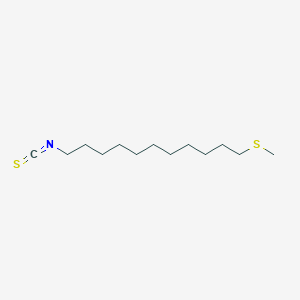
1-Isothiocyanato-11-(methylsulfanyl)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-11-(methylsulfanyl)undecane is an organic compound belonging to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methylsulfanyl group (-S-CH3) attached to an undecane chain. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-11-(methylsulfanyl)undecane can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then treated with an oxidizing agent to yield the desired isothiocyanate . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives. due to the toxic nature of these reagents, more sustainable methods are being explored, such as the use of elemental sulfur and benign solvents like Cyrene™ or γ-butyrolactone (GBL) under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isothiocyanato-11-(methylsulfanyl)undecane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Thioureas or carbamates.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-11-(methylsulfanyl)undecane has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of 1-Isothiocyanato-11-(methylsulfanyl)undecane is primarily due to its ability to interact with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can inhibit the activity of enzymes like ornithine decarboxylase, leading to antineoplastic effects . Additionally, the compound’s neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-6-(methylsulfanyl)hexane: Similar structure but with a shorter carbon chain.
1-Isothiocyanato-6-(methylsulfinyl)hexane: Contains a sulfinyl group instead of a sulfanyl group.
Uniqueness: 1-Isothiocyanato-11-(methylsulfanyl)undecane is unique due to its longer carbon chain, which may influence its solubility and reactivity compared to shorter-chain analogs. The presence of the methylsulfanyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for oxidation to sulfoxides or sulfones.
Eigenschaften
CAS-Nummer |
144027-76-9 |
|---|---|
Molekularformel |
C13H25NS2 |
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
1-isothiocyanato-11-methylsulfanylundecane |
InChI |
InChI=1S/C13H25NS2/c1-16-12-10-8-6-4-2-3-5-7-9-11-14-13-15/h2-12H2,1H3 |
InChI-Schlüssel |
XIXZECOAPFKEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCCCCCCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
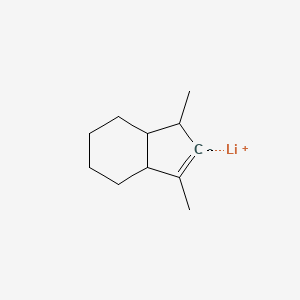
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)



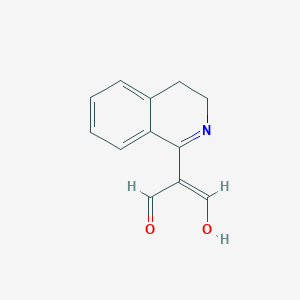
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
